molecular formula C22H26ClN7O2S B13445433 Dasatinib-13C415N2 CAS No. 1107614-42-5

Dasatinib-13C415N2

Cat. No.: B13445433
CAS No.: 1107614-42-5
M. Wt: 494.0 g/mol
InChI Key: ZBNZXTGUTAYRHI-BHANDXIXSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dasatinib-13C415N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the dasatinib molecule. The process typically starts with the synthesis of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. Key steps include the formation of the thiazole ring and the coupling of the pyrimidine moiety .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound .

Chemical Reactions Analysis

Types of Reactions

Dasatinib-13C415N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of dasatinib, which can be used to study the structure-activity relationship and improve the efficacy of the drug .

Scientific Research Applications

Dasatinib-13C415N2 is extensively used in scientific research, particularly in the following fields:

    Chemistry: To study the metabolic pathways and degradation products of dasatinib.

    Biology: To investigate the interaction of dasatinib with cellular proteins and its effect on cell signaling pathways.

    Medicine: To develop new therapeutic strategies for leukemia and other cancers by understanding the pharmacokinetics and pharmacodynamics of dasatinib.

    Industry: To improve the production processes and quality control of dasatinib and its derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dasatinib-13C415N2 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This feature is particularly valuable in research settings where precise tracking of the compound is required .

Properties

CAS No.

1107614-42-5

Molecular Formula

C22H26ClN7O2S

Molecular Weight

494.0 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methyl(4,5,6-13C3)pyrimidin-4-yl](15N)amino]-(213C,315N)1,3-thiazole-5-carboxamide

InChI

InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)/i12+1,18+1,19+1,22+1,24+1,27+1

InChI Key

ZBNZXTGUTAYRHI-BHANDXIXSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=C[15N]=[13C](S2)[15NH][13C]3=[13CH][13C](=NC(=N3)C)N4CCN(CC4)CCO

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO

Origin of Product

United States

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